molecular formula C16H16N2O3 B2359395 N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 865660-11-3

N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2359395
CAS No.: 865660-11-3
M. Wt: 284.315
InChI Key: DMZROXGUFDJHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a 2-pyridinyl ethyl substituent. This structural combination is common in medicinal chemistry for targeting enzymes or receptors, particularly in neurological and inflammatory disorders .

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(18-10-8-12-5-3-4-9-17-12)15-11-20-13-6-1-2-7-14(13)21-15/h1-7,9,15H,8,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZROXGUFDJHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzodioxane have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

2. Anticancer Potential

Studies have reported that benzodioxane derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, indicating their potential as anticancer agents .

3. Urease Inhibition

This compound has been evaluated for its ability to inhibit urease enzymes, which are crucial for the survival of certain pathogens. The compound displayed competitive inhibition characteristics with an IC50_{50} value indicative of its potency compared to known urease inhibitors .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a mixed inhibitor for urease enzymes by binding to both the active site and allosteric sites, altering enzyme conformation and function.
  • Cell Signaling Modulation : It may influence signaling pathways related to apoptosis and cell proliferation by interacting with specific receptors or intracellular targets .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of benzodioxane derivatives, this compound was found to significantly reduce cell viability in human breast cancer cells (MCF-7). The study reported a dose-dependent response with an IC50_{50} value of approximately 15 µM after 48 hours of treatment .

Case Study 2: Urease Inhibition

A comparative study on various benzodioxane derivatives revealed that this compound exhibited superior urease inhibition compared to other tested compounds, with an IC50_{50} value of 25 µM. This suggests its potential use in treating infections caused by urease-producing bacteria .

Research Findings Summary

Activity TypeMechanismIC50_{50} ValueReference
AntimicrobialCell wall synthesis disruptionNot specified
AnticancerApoptosis induction~15 µM
Urease InhibitionCompetitive inhibition25 µM

Scientific Research Applications

Medicinal Chemistry

N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological targets relevant to several diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. A study demonstrated that related compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a potential for developing targeted cancer therapies .

Enzyme Inhibition

This compound has been explored for its ability to inhibit key enzymes involved in metabolic processes. Notably, it shows promise as an inhibitor of acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's disease. Inhibiting this enzyme can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Neuropharmacology

The compound's structural characteristics make it a candidate for neuropharmacological applications. Its interaction with neurotransmitter systems could lead to developments in treatments for neurological disorders.

Potential in Alzheimer's Disease

Studies have suggested that this compound may help mitigate symptoms of Alzheimer's disease by inhibiting acetylcholinesterase and potentially modulating other neurochemical pathways .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound reveal that it may possess significant efficacy against various pathogens. Similar compounds have been shown to have minimum inhibitory concentrations (MIC) effective against bacteria such as Escherichia coli and Staphylococcus aureus, indicating a potential role in treating bacterial infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Researchers have synthesized various derivatives to evaluate their biological activities and refine their therapeutic profiles.

Derivative Biological Activity Targeted Disease
Compound AAnticancerBreast Cancer
Compound BAcetylcholinesterase InhibitorAlzheimer's Disease
Compound CAntimicrobialBacterial Infections

Case Studies

Several case studies highlight the effectiveness of derivatives of this compound:

Study on Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer properties of a derivative compound against multiple cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups .

Enzyme Inhibition Analysis

Another research effort focused on the enzyme inhibition capabilities of this compound and its derivatives. The findings revealed promising results in inhibiting acetylcholinesterase activity, which could lead to new therapeutic strategies for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2,3-dihydro-1,4-benzodioxine carboxamides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Benzodioxine Carboxamide Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Evidence Source
N-[2-(2-Pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 2-Pyridinyl ethyl ~355.41 (est.) Enhanced receptor binding; moderate solubility due to pyridine’s polarity
N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Sulfamoylphenyl ethyl 408.84 High aqueous solubility; sulfonamide group may enhance metabolic stability
N-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Furan-thiophene ethyl 355.41 Lipophilic; potential CNS activity due to heteroaromatic groups
N-[4-(2-Thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pyrimidinyl-thienyl 385.40 Dual heterocyclic system; possible kinase inhibition
N-{4-Nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Nitrophenyl 300.27 Electron-withdrawing nitro group; likely photostable but less soluble

Key Differences and Research Findings:

Substituent Effects on Solubility and Binding

  • The pyridinyl ethyl group in the target compound balances moderate solubility (via pyridine’s nitrogen) and receptor affinity (via aromatic interactions). In contrast, the sulfamoylphenyl analog () exhibits higher solubility but may face challenges in crossing lipid membranes .
  • Furan-thiophene ethyl derivatives () are more lipophilic, suggesting better blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Pharmacological Activity

  • Pyrimidinyl-thienyl analogs () are structurally related to kinase inhibitors (e.g., EGFR or JAK inhibitors), where the pyrimidine ring acts as a hinge-binding motif. The target compound’s pyridinyl group may lack this specificity but could exhibit broader anti-inflammatory effects .
  • Nitro-substituted derivatives () are often used as intermediates in synthesis but are less biologically active due to reduced bioavailability .

Metabolic Stability

  • Sulfonamide-containing analogs () are resistant to cytochrome P450 oxidation, enhancing half-life. Conversely, the pyridinyl group in the target compound may undergo N-oxidation, requiring structural optimization to mitigate rapid clearance .

Preparation Methods

Cyclization of 2,3-Dihydroxybenzoic Acid

The benzodioxine core is synthesized via cyclization of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane under basic conditions. In a representative procedure, 2,3-dihydroxybenzoic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) and treated with potassium carbonate (2.5 equiv). 1,2-Dibromoethane (1.2 equiv) is added dropwise at 60°C, and the mixture is stirred for 12 hours. The reaction is quenched with ice-water, acidified with hydrochloric acid, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid as a white solid (yield: 68–75%).

Alternative Routes via Glycidyl Esters

An alternative approach involves reacting 2,3-epoxypropyl benzoate derivatives with resorcinol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This method offers superior regioselectivity but requires protection of the carboxylic acid as an ester to prevent epoxide ring-opening by the acid.

Activation of the Carboxylic Acid Moiety

Acyl Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂). In a typical protocol, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) for 2 hours. The excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (quantitative yield).

4-Nitrophenyl Chloroformate Activation

For substrates sensitive to acyl chlorides, activation with 4-nitrophenyl chloroformate is employed. The carboxylic acid (1.0 equiv) is treated with 4-nitrophenyl chloroformate (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in tetrahydrofuran (THF) at 0°C. The mixed carbonate intermediate is isolated and reacted directly with the amine.

Amide Bond Formation with 2-(2-Pyridinyl)ethylamine

Direct Coupling via Acyl Chloride

The acyl chloride (1.0 equiv) is dissolved in anhydrous THF and added dropwise to a solution of 2-(2-pyridinyl)ethylamine (1.2 equiv) and DIPEA (3.0 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. The mixture is diluted with water, and the precipitate is filtered, washed with cold ethanol, and recrystallized from acetonitrile to afford the title compound (yield: 82–88%).

Carbodiimide-Mediated Coupling

Alternatively, the carboxylic acid (1.0 equiv) is coupled with 2-(2-pyridinyl)ethylamine (1.1 equiv) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM. The reaction proceeds at room temperature for 24 hours, followed by aqueous workup and chromatography on silica gel (eluent: ethyl acetate/methanol, 9:1) to isolate the product (yield: 75–80%).

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Acyl Chloride Route : THF or DCM at 0°C to room temperature minimizes side reactions.
  • Carbodiimide Route : Polar aprotic solvents like DMF enhance coupling efficiency but require rigorous drying.

Catalytic and Stoichiometric Considerations

  • Excess amine (1.2–1.5 equiv) ensures complete conversion of the acyl chloride.
  • DIPEA or triethylamine neutralizes HCl, preventing protonation of the amine nucleophile.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 1H, benzodioxine-H), 7.28 (dd, J = 8.4, 2.0 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.35–4.28 (m, 2H, CH₂), 3.85–3.78 (m, 2H, CH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂), 2.85 (t, J = 7.2 Hz, 2H, CH₂).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acyl Chloride Route 82–88 98 Rapid reaction, high yield Requires SOCl₂ handling
Carbodiimide Coupling 75–80 97 Mild conditions, no corrosive reagents Longer reaction time
Chloroformate Activation 70–75 96 Suitable for sensitive substrates Additional purification steps

Challenges and Industrial Scalability

Ring-Opening Side Reactions

The benzodioxine ring is susceptible to acid-catalyzed cleavage. Neutral or slightly basic conditions during amide formation are critical to prevent degradation.

Pyridine Coordination

The pyridinyl group may coordinate metal impurities, necessitating chelating agents (e.g., EDTA) in large-scale batches.

Applications and Derivatives

This compound serves as a precursor to PARP inhibitors and antimicrobial agents. Structural analogs with modified pyridine substituents exhibit enhanced binding affinity in preclinical studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and what key reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives with pyridinyl-ethylamine precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
  • Temperature control : Maintain 0–25°C during coupling to prevent racemization or decomposition .
    • Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm benzodioxine ring substitution patterns and pyridinyl-ethyl linkage.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .
    • Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm .

Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?

  • In vitro screening :

  • Enzyme inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) .
    • Dose-response studies : Use log-concentration ranges (1 nM–100 µM) to determine IC₅₀ values .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction parameters for scalable synthesis?

  • DoE framework : Apply a fractional factorial design to screen variables (temperature, solvent ratio, catalyst loading).
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction rate) to identify optimal conditions .
  • Validation : Replicate high-yield conditions in a pilot-scale reactor (1–5 L) with real-time PAT (Process Analytical Technology) monitoring .

Q. How should researchers address contradictions between computational predictions and experimental data in binding affinity studies?

  • Cross-validation strategy :

  • Molecular docking : Compare results from AutoDock Vina and Schrödinger Glide to assess consistency.
  • MD simulations : Run 100-ns trajectories to evaluate binding stability vs. static docking poses.
  • Experimental validation : Use surface plasmon resonance (SPR) to measure kinetic constants (kₐ, k𝒹) and reconcile discrepancies .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (HPLC-MS analysis).
  • Stabilization methods :

  • Lyophilization : For hygroscopic batches.
  • Excipient screening : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to buffer formulations .

Q. How can reaction path search algorithms improve the efficiency of derivatization studies?

  • Computational workflow :

  • Quantum chemical calculations : Use Gaussian or ORCA to map transition states for proposed reactions.
  • Network analysis : Apply Chematica or RPATHS to prioritize synthetically accessible derivatives .
    • Experimental prioritization : Synthesize top 3–5 predicted derivatives for empirical validation .

Methodological Resources

  • Safety protocols : Follow OSHA guidelines for handling pyridinyl derivatives (PPE: nitrile gloves, respirators, fume hoods) .
  • Data management : Use ELN (Electronic Lab Notebook) systems with integrated spectral databases (e.g., SciFinder, Reaxys) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.